

# Thermodynamic Properties of But-3-ynal: A Technical Guide

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## Compound of Interest

Compound Name: But-3-ynal

Cat. No.: B1197866

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**But-3-ynal** (C<sub>4</sub>H<sub>4</sub>O) is a bifunctional molecule featuring both a terminal alkyne and an aldehyde group. This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, optimizing process conditions, and for the development of novel therapeutics. This guide provides a summary of the available thermodynamic data for **But-3-ynal**, outlines relevant experimental and computational methodologies for their determination, and illustrates its chemical reactivity.

## Core Thermodynamic and Physical Properties

Quantitative thermodynamic data for **But-3-ynal** is primarily based on estimations from structural analogs and computational studies, as extensive experimental measurements are not readily available in the literature. The following tables summarize the key physical and thermodynamic parameters.

Table 1: Physical Properties of **But-3-ynal**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O	[1][2][3]
Molecular Weight	68.07 g/mol	[1][2]
CAS Registry Number	52844-23-2	[1][2][3]
Boiling Point	81.6 - 82 °C at 760 mmHg	[1][4]
Density	0.899 g/cm <sup>3</sup>	[4]
Refractive Index	1.406	[4]
Vapor Pressure	81.2 mmHg at 25°C	[4]

Table 2: Estimated Thermodynamic Properties of **But-3-ynal**

Thermodynamic Property	Estimated Value	Notes
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	100 - 150 kJ/mol	Based on similar alkynes and aldehydes[1]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	150 - 200 kJ/mol	Estimated from structural analogs[1]
Standard Entropy ( $S^\circ$ )	300 - 350 J/(mol·K)	Consistent with C <sub>4</sub> compounds[1]
Heat Capacity (C <sub>p</sub> )	100 - 120 J/(mol·K)	Temperature-dependent property[1]

Table 3: Experimental Ionization Energy of **But-3-ynal**

Ionization Energy (eV)	Method	Reference
9.85	Electron Impact	Burgers, Holmes, et al., 1982[5]
10.2	Electron Impact	Takhistov and Ponomarev, 1994[5]

# Experimental and Computational Protocols

The determination of thermodynamic properties for a volatile compound like **But-3-ynal** requires specialized experimental and computational techniques.

## Experimental Methodologies

### 1. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a fundamental technique for measuring the heat capacity and enthalpies of phase transitions of a substance.

- Objective: To determine the heat capacity ( $C_p$ ) of **But-3-ynal** as a function of temperature and to measure the enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ).
- Methodology:
  - A small, precisely weighed sample of high-purity **But-3-ynal** is hermetically sealed in an aluminum pan. A pinhole is often introduced in the lid to allow for volatilization during boiling point measurements while maintaining near-equilibrium conditions.
  - The sample pan and an empty reference pan are placed in the DSC cell.
  - The temperature of the cell is ramped at a controlled rate (e.g.,  $10^\circ\text{C}/\text{min}$ ).
  - The differential heat flow required to maintain the sample and reference at the same temperature is recorded.
  - The heat capacity is calculated from the heat flow signal.
  - For boiling point and enthalpy of vaporization, the measurement is conducted under a controlled atmosphere (e.g., nitrogen). The onset of the endothermic peak corresponds to the boiling point, and the integrated peak area provides the enthalpy of vaporization.

### 2. Spectroscopic Methods for Deriving Thermodynamic Data

Vibrational spectroscopy (Infrared and Raman) can be used to determine vibrational frequencies, which can then be used in statistical mechanics calculations to derive

thermodynamic properties such as entropy and heat capacity.

- Objective: To obtain vibrational frequencies of **But-3-ynal** for the calculation of thermodynamic functions.
- Methodology:
  - Infrared (IR) Spectroscopy: A gas-phase IR spectrum of **But-3-ynal** is recorded. The spectrum will show characteristic absorption bands for the alkyne C-H stretch ( $\sim 3300\text{ cm}^{-1}$ ), the C $\equiv$ C triple bond stretch ( $\sim 2150\text{ cm}^{-1}$ ), and the aldehyde C=O stretch ( $\sim 1730\text{ cm}^{-1}$ ).<sup>[1]</sup>
  - Raman Spectroscopy: A Raman spectrum of a liquid sample of **But-3-ynal** is obtained. Raman spectroscopy provides complementary information on the vibrational modes.
  - Data Analysis: The fundamental vibrational frequencies are assigned from the spectra. These frequencies are then used as input for statistical mechanics equations to calculate the vibrational contributions to the entropy, heat capacity, and other thermodynamic functions.

## Computational Methodologies

High-level ab initio and density functional theory (DFT) calculations are powerful tools for predicting the thermodynamic properties of molecules.

### 1. Gaussian-3 (G3) and Related Composite Methods

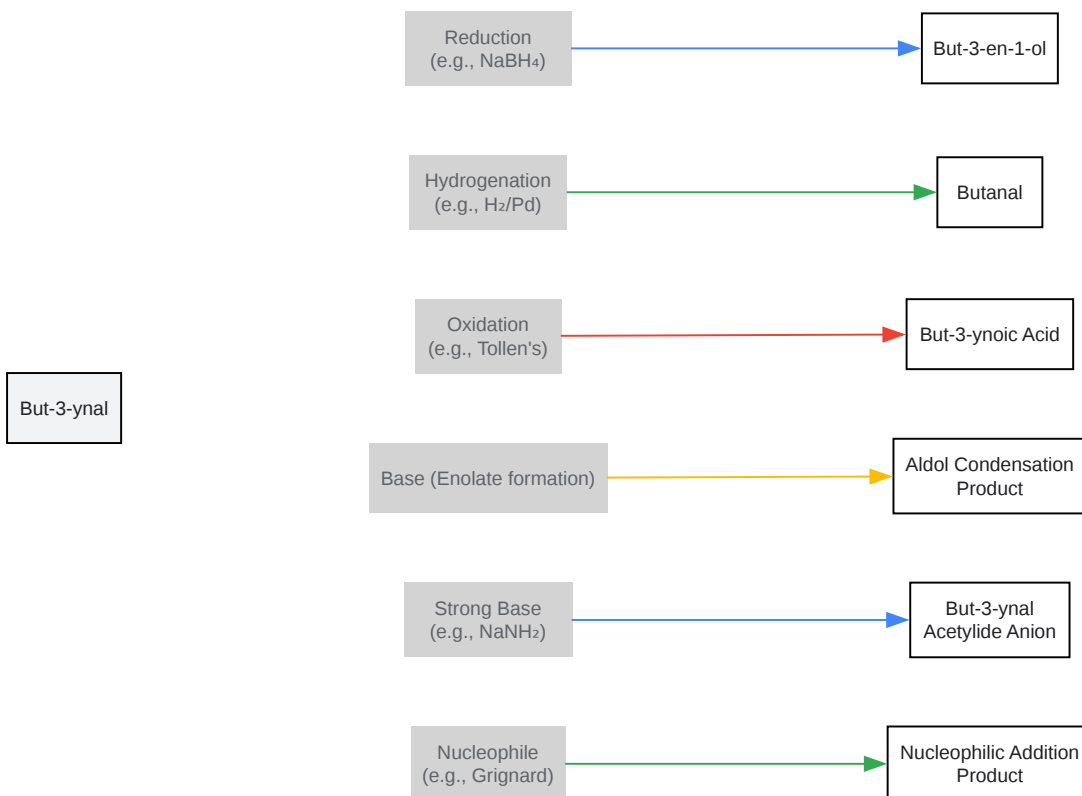
G3 theory and its variants are high-accuracy computational methods for calculating thermochemical data.

- Objective: To compute the standard enthalpy of formation ( $\Delta_f H^\circ$ ), entropy ( $S^\circ$ ), and heat capacity ( $C_p$ ) of **But-3-ynal**.
- Methodology:
  - The molecular geometry of **But-3-ynal** is optimized using a DFT method, typically B3LYP with a suitable basis set (e.g., 6-31G(d)).

- Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
- A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, QCISD(T)) with larger basis sets.
- The results of these calculations are combined in a predefined manner, including empirical corrections, to yield a highly accurate total energy.
- The enthalpy of formation is then calculated using the atomization method or isodesmic reactions. Thermodynamic properties such as entropy and heat capacity are calculated from the vibrational frequencies and molecular structure using statistical mechanics principles.<sup>[6][7][8][9]</sup>

## Reactivity and Logical Relationships of But-3-ynal

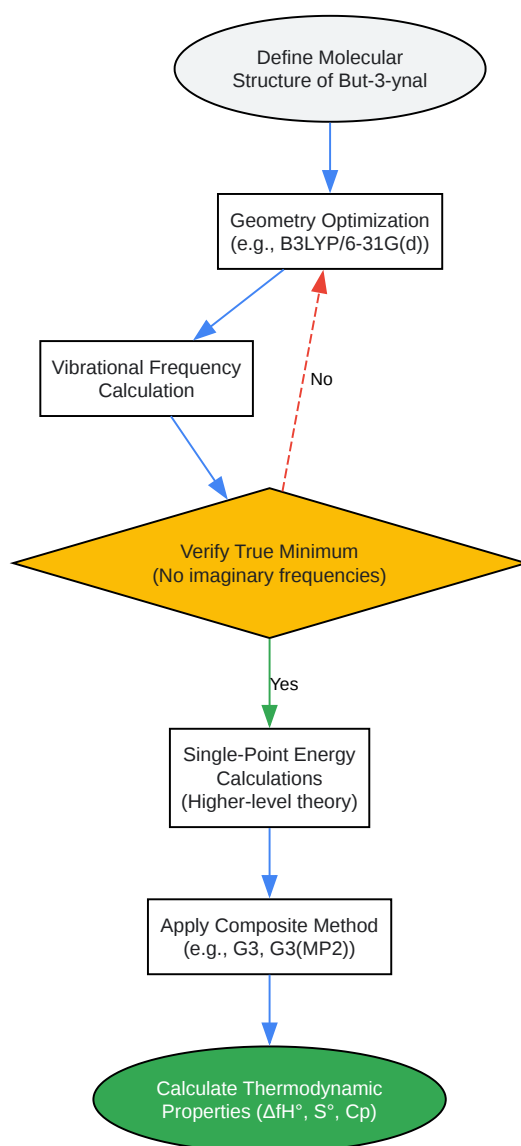
**But-3-ynal**'s reactivity is dictated by its two functional groups: the electrophilic aldehyde and the nucleophilic (upon deprotonation) or electrophilic (in addition reactions) terminal alkyne. The following diagram illustrates the key chemical transformations of **But-3-ynal**.



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Caption: Chemical Reactivity Pathways of **But-3-ynal**.

The following diagram illustrates a generalized workflow for the computational determination of thermodynamic properties of **But-3-ynal**.



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Caption: Computational Workflow for Thermodynamic Properties.

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